molecular formula C13H8Cl3NO2 B12526083 Quinolin-8-yl 3,4,4-trichlorobut-3-enoate CAS No. 654646-36-3

Quinolin-8-yl 3,4,4-trichlorobut-3-enoate

Katalognummer: B12526083
CAS-Nummer: 654646-36-3
Molekulargewicht: 316.6 g/mol
InChI-Schlüssel: GLYJYAFCWHXNRB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Quinolin-8-yl 3,4,4-trichlorobut-3-enoate is a chemical compound with the molecular formula C13H8Cl3NO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound This compound is known for its unique structure, which includes a quinoline ring attached to a trichlorobutenoate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Quinolin-8-yl 3,4,4-trichlorobut-3-enoate typically involves the esterification of quinolin-8-ol with 3,4,4-trichlorobut-3-enoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Quinolin-8-yl 3,4,4-trichlorobut-3-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolin-8-yl 3,4,4-trichlorobut-3-enoic acid.

    Reduction: Reduction reactions can convert the trichlorobutenoate moiety to a less chlorinated derivative.

    Substitution: The chlorine atoms in the trichlorobutenoate moiety can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as quinolin-8-yl 3,4,4-trichlorobut-3-enoic acid, reduced derivatives, and substituted analogs.

Wissenschaftliche Forschungsanwendungen

Quinolin-8-yl 3,4,4-trichlorobut-3-enoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of Quinolin-8-yl 3,4,4-trichlorobut-3-enoate involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. The trichlorobutenoate moiety can undergo metabolic transformations, generating reactive intermediates that can further interact with cellular components. These interactions can trigger various signaling pathways, leading to the compound’s biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Quinolin-8-yl acetate: A simpler ester derivative with similar biological activities.

    Quinolin-8-yl benzoate: Another ester derivative with a different aromatic moiety.

    Quinolin-8-yl 3,4-dichlorobut-3-enoate: A closely related compound with fewer chlorine atoms.

Uniqueness

Quinolin-8-yl 3,4,4-trichlorobut-3-enoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three chlorine atoms in the butenoate moiety enhances its reactivity and potential for further functionalization, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

654646-36-3

Molekularformel

C13H8Cl3NO2

Molekulargewicht

316.6 g/mol

IUPAC-Name

quinolin-8-yl 3,4,4-trichlorobut-3-enoate

InChI

InChI=1S/C13H8Cl3NO2/c14-9(13(15)16)7-11(18)19-10-5-1-3-8-4-2-6-17-12(8)10/h1-6H,7H2

InChI-Schlüssel

GLYJYAFCWHXNRB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)OC(=O)CC(=C(Cl)Cl)Cl)N=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.